N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a 2H-chromene (coumarin) backbone substituted with an ethoxy group at position 8 and a cyclopentyl carboxamide moiety at position 2. Its molecular structure (C₁₉H₂₁NO₄) combines lipophilic (cyclopentyl, ethoxy) and hydrogen-bonding (amide, ketone) functionalities, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-cyclopentyl-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGCUIYVJUQQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the coumarin derivative with cyclopentylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly pancreatic lipase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating obesity and related metabolic disorders.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol . This inhibition reduces the absorption of dietary fats, contributing to its potential anti-obesity effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Coumarin Backbone
Position 8 Substitution
- Ethoxy vs. Methoxy/Allyl/Bromo: The 8-ethoxy group in the target compound enhances lipophilicity compared to the 8-methoxy analog (e.g., N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, ). Ethoxy’s larger size may reduce crystallinity but improve membrane permeability . Allyl or propenyl groups (e.g., 8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, ) increase conjugation and may enhance photophysical properties .
Position 3 Carboxamide Variations
- Cyclopentyl vs. Aromatic/Complex Substituents: The cyclopentyl group provides a saturated, non-planar structure, reducing π-π stacking interactions compared to aromatic substituents like 4-sulfamoylphenyl () or 4-acetamidophenyl (). This could influence solubility and protein-binding selectivity . Complex substituents, such as thiophene-cyclopropyl-hydroxyethyl (), introduce chiral centers and hydrogen-bonding diversity, impacting molecular recognition in biological systems .
Hydrogen Bonding and Crystallographic Behavior
- The amide and ketone groups in all analogs facilitate hydrogen bonding, as described in . For example, Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate () exhibits intermolecular C=O···H-N interactions, stabilizing crystal lattices .
- Substituents like hydroxylphenyl () or nitro groups () introduce additional hydrogen-bond donors/acceptors, altering packing motifs and melting points .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the chromene family, characterized by a chromene backbone with various functional groups that enhance its biological activity. The structural formula can be represented as follows:
This compound exhibits properties such as solubility in organic solvents and stability under physiological conditions, making it a suitable candidate for biological studies.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |
| U937 | 4.5 | Inhibition of cell proliferation |
| CEM-C7 | 6.0 | Cell cycle arrest at G1 phase |
The compound's mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death in a dose-dependent manner .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It inhibits key inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
Case Study: Inhibition of Inflammatory Markers
In a controlled study, treatment with this compound significantly reduced the levels of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It interacts with specific receptors that regulate apoptosis and cell survival.
- Gene Expression : The compound alters the expression levels of genes associated with cell cycle regulation and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the chromene class.
Table 2: Comparison with Related Compounds
| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| N-cyclopentyl-8-ethoxy... | 5.0 µM | Moderate | Effective against multiple cancers |
| 8-Methoxychromen... | 10 µM | Low | Less effective than N-cyclopentyl |
| 8-Ethoxychromen... | 15 µM | Moderate | Similar anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
